2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, a dioxin ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving appropriate dihydroxy compounds.
Benzoylation: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various acyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Material Science: Its complex structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The exact mechanism of action of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The dioxin and quinoline moieties are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
The uniqueness of 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring can affect its electronic properties and interactions with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-33-19-9-7-18(8-10-19)28-25(30)16-29-15-21(26(31)17-5-3-2-4-6-17)27(32)20-13-23-24(14-22(20)29)35-12-11-34-23/h2-10,13-15H,11-12,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXQNSNZZPVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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